2-Chloro-1H-purin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1H-purin-6(7H)-one is a chemical compound with the molecular formula C5H3ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1H-purin-6(7H)-one typically involves the chlorination of 6H-purin-6-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position. Common reagents used in this process include thionyl chloride or phosphorus oxychloride, often in the presence of a base such as pyridine to neutralize the generated hydrogen chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the purine ring.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 6H-purin-6-one.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., methylamine) or thiols (e.g., thiourea) are used under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxidized forms of the purine ring.
Reduction: Reduced forms of the purine ring.
Scientific Research Applications
2-Chloro-1H-purin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various purine derivatives.
Biology: Studied for its potential role in biological systems and its interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-1H-purin-6(7H)-one involves its interaction with biological molecules, particularly nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include enzymes involved in nucleic acid synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Guanine: 2-amino-1,7-dihydro-6H-purin-6-one
Adenine: 6-aminopurine
Hypoxanthine: 6-oxopurine
Uniqueness
2-Chloro-1H-purin-6(7H)-one is unique due to the presence of the chlorine atom at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-1,2-dihydropurin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWXNMJLDBQYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(NC(=O)C2=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.